molecular formula C39H63NO15 B100343 Leucomycin A8 CAS No. 18361-50-7

Leucomycin A8

Cat. No. B100343
CAS RN: 18361-50-7
M. Wt: 785.9 g/mol
InChI Key: ZGKBDJKFINKSNH-FRFMCBNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucomycin A8 is a macrolide antibiotic that is produced by Streptomyces kitasatoensis. It is a member of the lincosamide family of antibiotics and is commonly used in the treatment of bacterial infections. Leucomycin A8 has been found to be effective against a wide range of gram-positive bacteria, including Staphylococcus, Streptococcus, and Corynebacterium.

Scientific Research Applications

  • Anticancer Activity and Mechanisms : Landomycin E (LE), structurally related to leucomycins, exhibits potent anticancer activity. Its mechanisms involve rapid generation of hydrogen peroxide and complex caspase activation patterns, making it a potential candidate for further clinical development (Panchuk et al., 2017).

  • Fermentation and Biosynthesis : Research on the metabolism regulation during the fermentation of leucomycins revealed that precursor and regulator optimization significantly enhances antibiotic potency. This study has practical value for industrial production of leucomycins (Meng, 2000).

  • Antibiotic Development and Mechanisms : Agrocin 84, a LeuRS inhibitor, targets pathogenic strains of A. tumefaciens, the causative agent of plant tumours. This antibiotic, showing a novel tRNA-dependent inhibition mechanism, provides insight for future rational antibiotic design (Chopra et al., 2013).

  • Pharmacological Studies : A study on the separation and characterization of new components and impurities in leucomycin contributed to understanding the degradation impurities during purification processes. This has implications for manufacturing process improvement and impurity reduction in pharmaceutical applications (Wang et al., 2019).

  • Veterinary Applications : Leucomycin's effectiveness in preventing porcine proliferative enteropathy in pigs was demonstrated, suggesting its utility in veterinary medicine (França et al., 2010).

  • Antimicrobial Peptide Research : Leucocin A, a bacteriocin with high binding to pathogenic gram-positive bacteria, was studied for its potential use in antimicrobial peptide-based diagnostic platforms (Etayash et al., 2014).

  • Wastewater Treatment : A two-phase anaerobic/aerobic system for treating leucomycin wastewater demonstrated significant organic matter reduction and effluent quality improvement (Guo-qi, 2005).

properties

CAS RN

18361-50-7

Product Name

Leucomycin A8

Molecular Formula

C39H63NO15

Molecular Weight

785.9 g/mol

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate

InChI

InChI=1S/C39H63NO15/c1-21-18-27(16-17-41)35(36(48-10)29(52-25(5)42)19-30(45)49-22(2)14-12-11-13-15-28(21)44)55-38-33(46)32(40(8)9)34(23(3)51-38)54-31-20-39(7,47)37(24(4)50-31)53-26(6)43/h11-13,15,17,21-24,27-29,31-38,44,46-47H,14,16,18-20H2,1-10H3/b12-11+,15-13+/t21-,22-,23-,24+,27+,28+,29-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1

InChI Key

ZGKBDJKFINKSNH-FRFMCBNZSA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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